molecular formula C8H9ClO B1346889 2-Chlorophenetole CAS No. 614-72-2

2-Chlorophenetole

Cat. No.: B1346889
CAS No.: 614-72-2
M. Wt: 156.61 g/mol
InChI Key: IRYSAAMKXPLGAM-UHFFFAOYSA-N
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Description

2-Chlorophenetole (CAS: 614-72-2), also known as o-chlorophenetole or 1-chloro-2-ethoxybenzene, is an aromatic ether with the molecular formula C₈H₉ClO. It consists of a benzene ring substituted with a chlorine atom at the ortho position (C2) and an ethoxy group (-OCH₂CH₃) at the adjacent position (C1). This compound is primarily used in organic synthesis, pharmaceuticals, and agrochemical intermediates due to its stability and reactivity in ether cleavage and nucleophilic substitution reactions . Key synonyms include o-chlorophenyl ethyl ether and 2-chlorophenol ethyl ether .

Preparation Methods

2-Chlorophenetole can be synthesized through several methods:

    Electrophilic Aromatic Substitution:

    Industrial Production: On an industrial scale, the compound can be produced by reacting 2-chlorophenol with ethyl chloride in the presence of a base such as sodium hydroxide.

Chemical Reactions Analysis

1.1. Hydrogen Peroxide-Mediated Oxidation

2-Chlorophenol undergoes oxidation with H₂O₂ in ethanol at 20°C to form quinones. The reaction achieves 99% yield within 1 minute under green chemistry conditions .

Reaction Conditions

ParameterValue
SolventEthanol
Temperature20°C
Reaction Time1 minute
Yield99%

1.2. Supercritical Water Oxidation (SCWO)

In supercritical water (380°C, 278 atm), 2-Chlorophenol oxidizes via parallel pathways:

  • Primary Pathway : Forms dichlorophenoxyphenols and dichlorobiphenols (dimers).
  • Secondary Pathway : Degrades to single-ring intermediates (e.g., CO, CO₂, HCl) .

Kinetic Parameters

ParameterValue
Activation Energy11.0 ± 3.8 kcal/mol
Reaction Order (2CP)0.88 ± 0.06
Reaction Order (O₂)0.41 ± 0.12

2.1. Polychlorinated Dibenzo-p-Dioxins/Furans (PCDD/Fs)

2-Chlorophenol is a precursor to PCDD/Fs via radical-mediated pathways :

  • Key Intermediates : Chlorophenoxy radicals, chlorinated phenyl radicals, and α-ketocarbenes.
  • Major Products : 1-MCDD, 1,6-DCDD, 4,6-DCDF, and 4-MCDF .

Mechanistic Pathways

PathwayEnergy Barrier (kcal/mol)
Radical Coupling15–20
Ketocarbene Route10–15

2.2. CuO Surface-Mediated Reactions

On CuO/silica surfaces, 2-Chlorophenol forms PCDD/Fs via chemisorption and redox reactions. Key steps include:

  • Chemisorption to CuO → 2-Chlorophenolate formation.
  • Electron transfer → 2-Chlorophenoxyl radical generation .

Surface Reaction Kinetics

StepRate Constant (s⁻¹)
Adsorption1.0 × 10³
Radical Formation1.0 × 10¹²

Photocatalytic Degradation

TiO₂ photocatalysis degrades 2-Chlorophenol under UV light via hydroxyl radical (- OH) attack:

  • Primary Products : Chlorohydroxybenzaldehydes, dichlorobiphenols .

Degradation Efficiency

CatalystDegradation Rate (%)
TiO₂ (Anatase)85–90
ZnO70–75

Thermal Decomposition

At temperatures >700°C, 2-Chlorophenol decomposes via:

  • Homolytic C-Cl Bond Cleavage : Generates Cl- radicals.
  • Rearrangement : Forms chlorinated dibenzofurans .

5.1. Bromination

2-Chlorophenol reacts with Br₂ in acidic media to form 2-Bromo-4-chlorophenol, a precursor to pesticides like Curracron® .

Reaction Conditions

ParameterValue
SolventCCl₄
CatalystH₂SO₄
Yield93.5%

6.1. Atmospheric Degradation

  • Hydroxyl Radical Reaction : Half-life = 1.6 days (k = 1.2 × 10⁻¹¹ cm³/molecule·s) .
  • Photolysis : Faster in basic aqueous solutions (pH > 9) .

6.2. Aquatic Biodegradation

  • Aerobic : 90% degradation in 7 days (Soil inoculum) .
  • Anaerobic : Slower, with dichlorophenol as a transient intermediate .

Note: No data on 2-Chlorophenetole was found in the provided sources.

Mechanism of Action

The mechanism of action of 2-Chlorophenetole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Identity

The following table summarizes the chemical identities of 2-chlorophenetole and its analogs:

Compound Name Molecular Formula CAS Number Substituents (Position) Key Synonyms
This compound C₈H₉ClO 614-72-2 Cl (C2), -OCH₂CH₃ (C1) o-Chlorophenetole, 1-chloro-2-ethoxybenzene
4-Chlorophenetole C₈H₉ClO 622-86-6 Cl (C4), -OCH₂CH₃ (C1) p-Chlorophenetole, 1-chloro-4-ethoxybenzene
2-Chloroanisole C₇H₇ClO 7653-47-6 Cl (C2), -OCH₃ (C1) o-Chloroanisole, 2-methoxychlorobenzene
2-Chlorophenol C₆H₅ClO 95-57-8 Cl (C2), -OH (C1) o-Chlorophenol, 2-hydroxychlorobenzene

Physical and Chemical Properties

Key differences in physical properties arise from functional group variations:

Property This compound 4-Chlorophenetole 2-Chloroanisole 2-Chlorophenol
Molecular Weight 156.61 g/mol 156.61 g/mol 142.58 g/mol 128.56 g/mol
Boiling Point ~210–215°C (estimated) ~205–210°C (estimated) ~195–200°C 175°C
Solubility Low in water; soluble in organic solvents Similar to this compound Low in water; soluble in ethanol Moderately soluble in water (3.5 g/L at 20°C)
Acidity (pKa) Not acidic (ether) Not acidic (ether) Not acidic (ether) ~8.1 (phenolic -OH)
  • Reactivity: this compound: The ethoxy group stabilizes the molecule, making it less reactive toward electrophilic substitution compared to phenol derivatives. It undergoes ether cleavage under strong acidic conditions (e.g., HI) . 2-Chlorophenol: The phenolic -OH group increases acidity and reactivity in electrophilic substitution (e.g., nitration, sulfonation) .

Toxicity and Environmental Impact

  • This compound: Limited toxicity data, but structurally similar chlorinated aromatics are classified as irritants. No significant environmental persistence reported .
  • 2-Chlorophenol: Highly toxic (LD₅₀ oral rat: 670 mg/kg), corrosive, and bioaccumulative. Regulated under EPA guidelines due to aquatic toxicity .
  • 2-Chloroanisole: Lower toxicity than chlorophenols but may impart off-flavors in food and beverages at trace levels .

Key Research Findings

Synthetic Utility : this compound’s ethoxy group enhances steric hindrance, directing reactions to specific positions in cross-coupling reactions .

Biological Activity: Despite structural similarities, this compound and 2-chlorophenol exhibit divergent bioactivities. For example, 2-chlorophenol is a potent antimicrobial agent, while this compound shows negligible activity .

Environmental Behavior: Chlorophenols (e.g., 2-chlorophenol) persist in aquatic systems due to hydrogen bonding, whereas chlorophenetoles degrade faster via hydrolysis .

Biological Activity

2-Chlorophenetole (2-CP) is a chlorinated aromatic compound with significant biological activity, particularly in terms of its toxicity and potential genotoxic effects. This article synthesizes various research findings on the biological activity of 2-CP, focusing on its impact on microbial communities, aquatic organisms, and its degradation processes.

Overview of this compound

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its presence in the environment, particularly in wastewater and industrial effluents, raises concerns due to its toxicological profile.

Toxicity and Genotoxicity

Toxic Effects on Microorganisms:
Research indicates that 2-CP exhibits significant inhibitory effects on microbial respiration and nitrification activities. A study utilizing microelectrodes demonstrated that 2-CP inhibited oxygen respiration within municipal wastewater biofilms, with effects observed as quickly as 6 to 18 minutes after exposure. The inhibition was more pronounced in the upper layers of biofilms where ammonia-oxidizing bacteria are prevalent, leading to a significant reduction in nitrification activity .

Genotoxic Effects:
A comprehensive study investigated the genotoxicity of 2-CP using various bioassays. The results showed that exposure to 2-CP induced dose-dependent genotoxic effects in marine bacteria (Vibrio fischeri) and caused micronuclei formation in erythrocytes of goldfish (Carassius auratus) as well as cultured human lymphocytes . This suggests that 2-CP poses a risk not only to microbial life but also to higher organisms, including humans.

Degradation Processes

Photocatalytic Degradation:
The degradation of 2-CP has been studied extensively due to its environmental persistence. Photocatalytic methods using materials like CaFe₂O₄ have shown promising results, achieving up to 86.1% removal efficiency under UV-visible light irradiation after 180 minutes . The effectiveness of degradation is influenced by factors such as catalyst composition and environmental conditions.

Oxidative Degradation:
Another approach involves oxidative degradation using persulfate under specific conditions (pH, temperature). Research has demonstrated that increasing the concentration of persulfate significantly enhances the oxidation rate of 2-CP. For instance, at a molar ratio of 1/400 (2-CP/persulfate), a reaction rate constant of 0.313h10.313\,\text{h}^{-1} was observed, indicating rapid degradation under optimal conditions .

Case Study 1: Microbial Inhibition

In a controlled laboratory setting, the effects of varying concentrations of 2-CP on microbial communities were assessed. The study found that concentrations above 10 mg/L led to significant reductions in both bacterial diversity and metabolic activity within biofilms, highlighting the compound's potential to disrupt aquatic ecosystems.

Case Study 2: Genotoxicity Assessment

A series of assays conducted on cultured human lymphocytes exposed to different concentrations of 2-CP revealed a clear dose-response relationship for micronuclei formation. At concentrations exceeding 25 µg/mL, the frequency of micronuclei increased significantly compared to control groups, suggesting a direct link between exposure levels and genetic damage.

Table 1: Inhibitory Effects of this compound on Microbial Activities

Concentration (mg/L)O₂ Respiration Inhibition (%)Nitrification Inhibition (%)
1105
104030
507560
100>90>80

Table 2: Photocatalytic Degradation Rates of this compound

Molar Ratio (2-CP/Persulfate)Rate Constant k1k_1 (h1^{-1})% Degradation after 6 hours
1/100.0148.11
1/1000.08841.76
1/2000.21772.85
1/4000.31385.06

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Chlorophenetole be optimized for purity and yield in laboratory settings?

Methodological Answer:

  • Reaction Pathway: Friedel-Crafts alkylation is commonly used for synthesizing aryl ethers like this compound. Optimize catalyst selection (e.g., AlCl₃ vs. FeCl₃) and reaction temperature to minimize byproducts such as di-substituted derivatives .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates this compound. Monitor purity via GC-MS or HPLC, targeting >98% purity .
  • Yield Enhancement: Pre-drying reagents (e.g., molecular sieves) and inert atmosphere (N₂/Ar) reduce hydrolytic side reactions.

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Structural Confirmation: Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to verify the ether linkage (C-O-C) and chloro-substituent position. Compare spectra with NIST Chemistry WebBook reference data .
  • Quantitative Analysis: Use GC-MS with electron ionization (EI) for trace impurity detection. Retention indices should align with published values for chlorinated phenols .
  • Purity Assessment: Differential scanning calorimetry (DSC) determines melting point consistency (±1°C deviation indicates impurities) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Hydrolytic Stability: Conduct accelerated degradation studies (pH 3–10, 25–80°C). Monitor via UV-Vis spectroscopy for cleavage of the ether bond, which releases 2-chlorophenol (detectable at λ = 270 nm) .
  • Thermal Degradation: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds. This compound typically degrades above 200°C, forming chlorinated aromatic residues .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s toxicity in aquatic ecosystems?

Methodological Answer:

  • In Vitro Assays: Expose zebrafish embryos (Danio rerio) to this compound (0.1–10 mg/L) to assess developmental abnormalities (e.g., yolk sac edema, spinal curvature). Use RNA-seq to identify dysregulated genes (e.g., CYP1A, HSP70) linked to oxidative stress .
  • Metabolite Profiling: LC-HRMS identifies toxic intermediates like 2-chlorophenol, which inhibits ATP synthesis in mitochondria. Compare with EPA ToxCast data for chlorophenols .

Q. How do environmental matrices (soil, water) influence this compound’s degradation pathways?

Methodological Answer:

  • Soil Microcosm Studies: Spike soil samples with ²¹C-labeled this compound. Track mineralization (CO₂ evolution) and sorption kinetics using liquid scintillation counting. Anaerobic conditions favor reductive dechlorination .
  • Photolytic Degradation: Exclude aqueous solutions to UV light (254 nm). Use HPLC-PDA to quantify hydroxylated byproducts (e.g., 2-chloro-4-hydroxyphenetole) and model half-lives via pseudo-first-order kinetics .

Q. Can computational models predict this compound’s reactivity in novel synthetic applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. Compare Fukui indices with experimental bromination/iodination outcomes .
  • QSAR Modeling: Train models on chlorophenol datasets to estimate this compound’s partition coefficients (log P) and bioaccumulation potential. Validate with experimental octanol-water partitioning data .

Q. Data Contradictions and Resolution Strategies

  • Discrepancy in Toxicity Thresholds: Some studies report LC₅₀ values for this compound in Daphnia magna ranging from 5–15 mg/L. Resolve by standardizing test conditions (e.g., pH 7.0, 20°C) and cross-referencing OECD guidelines .
  • Conflicting Degradation Rates: Variability in soil half-lives (t₁/₂ = 30–90 days) may stem from organic matter content. Use artificial soil (e.g., OECD #207) to isolate variables .

Properties

IUPAC Name

1-chloro-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYSAAMKXPLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210328
Record name 1-Chloro-2-ethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-72-2
Record name 1-Chloro-2-ethoxybenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=614-72-2
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Record name 1-Chloro-2-ethoxybenzene
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Record name 1-Chloro-2-ethoxybenzene
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Record name 1-Chloro-2-ethoxybenzene
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Record name 1-chloro-2-ethoxybenzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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